5-ethyl-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
5-ethyl-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S2/c1-3-14-8-10-18(25-14)26(22,23)19-13-7-9-16(24-2)15(12-13)20-11-5-4-6-17(20)21/h7-10,12,19H,3-6,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPHSDIRSSNAKTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NC2=CC(=C(C=C2)OC)N3CCCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide typically involves multiple steps, including the formation of the thiophene ring, sulfonamide group, and piperidinone moiety. Common synthetic routes may involve:
Formation of the Thiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfonamide Group: This step often involves the reaction of a sulfonyl chloride with an amine in the presence of a base.
Formation of the Piperidinone Moiety: This can be synthesized through the cyclization of appropriate precursors, often involving the use of reducing agents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-ethyl-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of catalysts or under specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research indicates that compounds with similar structures to 5-ethyl-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide exhibit significant anticancer properties. For instance, derivatives of piperidine have been shown to inhibit tumor growth in various cancer models. A study demonstrated that a related compound inhibited the proliferation of cancer cells by inducing apoptosis through the activation of caspase pathways .
1.2 Enzyme Inhibition
This compound is also explored for its potential as an enzyme inhibitor. Specifically, it may target enzymes involved in metabolic pathways, which could be beneficial in conditions such as diabetes or obesity. For example, the inhibition of certain proteases by similar thiophene derivatives has been documented, leading to decreased inflammation and improved metabolic profiles in preclinical studies .
Pharmacological Insights
2.1 Mechanism of Action
The mechanism of action for 5-ethyl-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide involves its interaction with specific receptors and enzymes. It is hypothesized to modulate signaling pathways related to cell proliferation and apoptosis, which are critical in cancer therapy .
2.2 Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its pharmacological properties. The presence of the methoxy group and the thiophene sulfonamide moiety contributes to its biological activity by enhancing solubility and receptor binding affinity. Research has shown that modifications to these groups can significantly alter the compound's efficacy and selectivity against target enzymes .
Case Studies and Experimental Data
Mechanism of Action
The mechanism of action of 5-ethyl-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The compound is compared to sulfonamide derivatives and heterocyclic analogs with documented pharmacological profiles. Below is a detailed analysis:
Table 1: Structural and Pharmacological Comparison
Critical Analysis
Pyridazine-containing analogs (e.g., F261-0046) introduce additional hydrogen-bonding sites, which may alter target selectivity .
Substituent Effects: The 2-oxopiperidin-1-yl group provides a rigid, hydrogen-bond-accepting moiety, contrasting with the 4-methylpiperazine in SB-258510, which is more basic and may influence pharmacokinetics . Methoxy groups are common in all compounds, but trifluoromethyl substitution (as in pyrido-pyrimidinone derivatives) enhances lipophilicity and oxidative stability .
Pharmacological Implications: Sulfonamide derivatives like SB-258510 and the target compound likely share 5-HT receptor antagonism, but differences in substituents modulate affinity and off-target effects . Pyrido-pyrimidinones and triazole-thioacetamides () suggest divergent targets, such as phosphodiesterases or kinases, due to distinct heterocyclic frameworks .
Research Findings and Gaps
- Pharmacokinetics : The 2-oxopiperidine moiety may reduce hepatic clearance compared to piperazine analogs, but in vitro ADME studies are needed.
- Target Validation : While SB-258510 has confirmed 5-HT activity , the target compound’s mechanism requires experimental validation.
Biological Activity
5-ethyl-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a thiophene ring, a sulfonamide group, and a piperidinone moiety, contributing to its biological activity. The presence of the methoxy group enhances lipophilicity, which may improve its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and proteins involved in various disease pathways. The sulfonamide group mimics natural substrates, allowing it to interfere with enzyme activity, while the piperidinone enhances binding affinity to target proteins.
Biological Activity Overview
Research indicates that 5-ethyl-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit tumor growth by targeting specific kinases involved in cancer progression.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation through modulation of inflammatory pathways.
- Antimicrobial Properties : Investigations into its antimicrobial effects have revealed activity against certain bacterial strains.
Table 1: Summary of Biological Activities
Detailed Research Findings
- Anticancer Activity : A study evaluated the compound's cytotoxicity against A549 lung cancer cells. The IC50 values were found to be significant, indicating strong potential for further development as an anticancer agent .
- Anti-inflammatory Mechanism : Research demonstrated that the compound could inhibit the production of pro-inflammatory cytokines in cultured macrophages, suggesting a mechanism for its anti-inflammatory effects .
- Antimicrobial Testing : The compound was tested against various bacterial strains, showing notable effectiveness against Gram-positive bacteria. This suggests potential applications in treating infections.
Q & A
Basic Research Questions
Synthesis Optimization Q: What methodologies are recommended for optimizing the synthesis of 5-ethyl-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide? A: Optimize reaction conditions (e.g., solvent, temperature, catalyst) using stepwise adjustments. For example, employ column chromatography for purification (as in copolymer synthesis workflows ). Monitor yields and purity via TLC (Rf values) and NMR spectroscopy . Consider refluxing in butanol with hydrazine hydrate for sulfonamide bond formation, a method validated in analogous thiophene-sulfonamide syntheses .
Structural Characterization Q: Which analytical techniques are critical for confirming the compound’s structural integrity? A: Use a combination of:
- NMR spectroscopy (1H/13C) to verify substituent positions and piperidinyl/methoxy group integration .
- IR spectroscopy to identify sulfonamide (S=O stretching ~1350–1150 cm⁻¹) and carbonyl (2-oxopiperidinyl C=O ~1650 cm⁻¹) bands .
- Mass spectrometry (ESI-TOF) for molecular weight validation .
Biological Activity Profiling Q: How to preliminarily assess the compound’s pharmacological potential? A: Conduct in vitro assays:
- Enzyme inhibition assays (e.g., kinase or protease targets) using fluorogenic substrates, referencing protocols for sulfonamide derivatives .
- Cytotoxicity screening (MTT assay) against cancer cell lines, noting methodologies from thiophene-based anticancer studies .
Solubility Challenges Q: What strategies address poor aqueous solubility during in vitro testing? A: Use co-solvents (e.g., DMSO:PBS mixtures ≤0.1% v/v) or derivatization (e.g., salt formation via sulfonamide deprotonation). For structural analogs, PEGylation improved solubility without altering bioactivity .
Data Contradiction Resolution Q: How to resolve discrepancies in spectroscopic data or bioassay results? A: Cross-validate using orthogonal techniques:
- X-ray crystallography to resolve ambiguous NMR assignments (e.g., piperidinyl ring conformation) .
- Dose-response curves (IC50/EC50) to confirm biological activity trends, ensuring statistical rigor via triplicate experiments .
Advanced Research Questions
Structure-Activity Relationship (SAR) Studies Q: How to design SAR studies for this compound? A: Synthesize analogs by modifying:
- Thiophene substituents (e.g., ethyl → halogen) via Suzuki coupling .
- Piperidinyl moiety (e.g., oxo → amino groups) using reductive amination .
Evaluate changes via molecular docking (AutoDock Vina) against crystallographic protein targets (e.g., kinases) .
Degradation Pathway Analysis Q: How to investigate hydrolytic or oxidative degradation pathways? A: Perform forced degradation studies:
- Acid/Base Hydrolysis (0.1M HCl/NaOH, 37°C) monitored by HPLC .
- Photostability (ICH Q1B guidelines) using UV light exposure .
Characterize degradants via LC-MS/MS and compare to synthetic standards .
Computational Modeling Q: What computational tools predict binding modes with biological targets? A: Use Molecular Dynamics (MD) simulations (AMBER/GROMACS) to model interactions with sulfonamide-binding enzymes (e.g., carbonic anhydrase). Validate with experimental IC50 data and X-ray structures .
Impurity Profiling Q: How to identify and quantify synthetic impurities? A: Employ HPLC-DAD/ELSD with C18 columns (gradient elution) and HRMS for impurity structural elucidation. Reference impurity thresholds (e.g., ICH Q3A) and synthetic byproduct databases .
Scale-Up Challenges Q: What continuous-flow strategies mitigate risks in large-scale synthesis? A: Adapt batch processes to microreactor systems for improved heat/mass transfer. For example, Omura-Sharma-Swern oxidation in flow chemistry reduces exothermic risks . Optimize residence time and catalyst loading via DoE (Design of Experiments) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
